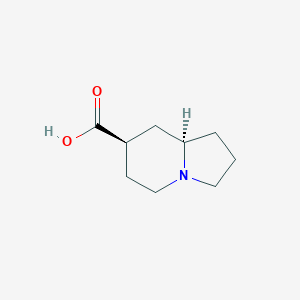

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid

Description

(7R,8aR)-1,2,3,5,6,7,8,8a-Octahydroindolizine-7-carboxylic acid is a bicyclic alkaloid featuring a saturated indolizine core substituted with a carboxylic acid group at the 7-position. Indolizine derivatives are known for diverse bioactivities, including antitumor, antiviral, and immunomodulatory effects. Below, we compare this molecule with three compounds sharing structural motifs or functional groups: Swainsonine (indolizine triol), Oleanolic Acid (pentacyclic triterpenoid carboxylic acid), and (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-phenanthrene-4a-carboxylic acid.

Properties

IUPAC Name |

(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQAFSIKGCGMLS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@H](CCN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to simplify the structure or remove specific functional groups.

Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler hydrocarbon structure.

Scientific Research Applications

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the desired therapeutic or chemical effect. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Core Structural Features

- (7R,8aR)-Octahydroindolizine-7-carboxylic acid : Bicyclic indolizine scaffold with full saturation (octahydro) and a carboxylic acid group.

- Swainsonine (C8H15NO3): Indolizine triol with hydroxyl groups at positions 1, 2, and 8 .

- Oleanolic Acid (OA) & Ursolic Acid (UA) (C30H48O3): Pentacyclic triterpenoids with a carboxylic acid group and hydroxyl substituents .

- (4aR,10aS)-Phenanthrene-4a-carboxylic acid (C20H28O4): Phenanthrene derivative with hydroxyl, isopropyl, and methyl substituents .

Molecular Properties

Antitumor and Immunomodulatory Effects

- Swainsonine: Demonstrates potent antitumor activity by inducing apoptosis in cancer cells (e.g., esophageal squamous carcinoma, lung cancer) and enhancing natural killer (NK) cell activity . It also synergizes with chemotherapeutics like paclitaxel and cisplatin.

- Oleanolic Acid & Ursolic Acid: Exhibit antitumor effects via inhibition of proliferation, angiogenesis, and metastasis. They modulate NF-κB and MAPK pathways .

- (4aR,10aS)-Phenanthrene-4a-carboxylic acid: No explicit activity data available in the provided evidence .

Functional Group Contributions

- Oleanolic/ursolic acids leverage this group for binding to anti-inflammatory targets .

- Hydroxyl Groups: In Swainsonine, hydroxyls mediate hydrogen bonding, critical for glycosidase inhibition and immunomodulation .

Key Research Findings and Mechanistic Insights

Swainsonine (Indolizine Triol)

Oleanolic/Ursolic Acids (Triterpenoid Carboxylic Acids)

(7R,8aR)-Octahydroindolizine-7-Carboxylic Acid (Inferred)

- Structural similarity to indolizine alkaloids suggests possible glycosidase inhibitory or pro-apoptotic effects.

Biological Activity

(7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a bicyclic indolizine framework with a carboxylic acid functional group that is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures to octahydroindolizine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of octahydroindolizine derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Notably, one study reported a 50% inhibition concentration (IC50) value of 25 µM against human breast cancer cells.

Neuroprotective Effects

Neuroprotective properties have also been attributed to octahydroindolizine derivatives. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, these compounds showed promise in reducing oxidative stress and inflammation in neuronal cells.

Case Studies

-

Antimicrobial Activity Study

- Objective : Evaluate the antimicrobial efficacy of octahydroindolizine derivatives.

- Method : Disk diffusion method against E. coli and S. aureus.

- Results : Significant inhibition zones were observed for certain derivatives at concentrations above 100 µg/mL.

-

Anticancer Activity Evaluation

- Objective : Assess the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay to determine cell viability.

- Results : The compound exhibited an IC50 of 25 µM after 48 hours of treatment.

-

Neuroprotection in Animal Models

- Objective : Investigate the neuroprotective effects in a mouse model of Alzheimer’s disease.

- Method : Behavioral tests coupled with biochemical assays for oxidative stress markers.

- Results : Treated mice showed improved cognitive function and reduced levels of malondialdehyde (MDA), a marker of oxidative stress.

Data Summary Table

Q & A

Q. What are the key synthetic strategies for preparing (7R,8Ar)-1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of indole/pyrrole precursors, functional group modifications (e.g., introduction of methoxy or carboxylic acid groups), and stereochemical control. Key steps include:

- Cyclization : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during ring closure .

- Stereochemical Control : Chiral catalysts or resolving agents to achieve the (7R,8Ar) configuration, as seen in analogous indolizine syntheses .

- Purification : Column chromatography or recrystallization to isolate the target compound, with purity confirmed via HPLC (>95%) .

Optimization involves iterative adjustments to temperature, solvent, and catalyst ratios to maximize yield (reported 60-75% for similar compounds) .

Q. How is the molecular structure of this compound confirmed, and which analytical techniques are critical?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to assign protons and carbons, particularly distinguishing the octahydroindolizine ring and carboxylic acid group .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C10H15NO3 requires m/z 197.1052) .

- X-ray Crystallography : For absolute stereochemical determination, as demonstrated in related indolizine derivatives .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. What in vitro assays are used to screen its biological activity, and how are targets selected?

- Methodological Answer :

- Target Selection : Based on structural analogs (e.g., indolizine glycosidase inhibitors), prioritize enzymes like α-glucosidase or HIV protease .

- Assay Protocols :

- Enzyme Inhibition : Measure IC50 using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for glycosidases) .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC reported as 2-16 µg/mL for related compounds) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with EC50 compared to controls like doxorubicin .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis, particularly for the (7R,8Ar) configuration?

- Methodological Answer :

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to separate enantiomers .

- Asymmetric Catalysis : Palladium-catalyzed arylation with chiral ligands (e.g., BINAP) to induce desired stereochemistry .

- Crystallographic Verification : Single-crystal X-ray diffraction to confirm absolute configuration, as in analogous perhydroindolizine derivatives .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., glycosidase active sites) .

- Molecular Dynamics (MD) : Simulations (50-100 ns) in explicit solvent to assess binding stability and identify key residues (e.g., Asp214 in α-glucosidase) .

- SAR Studies : QSAR models using Hammett constants or steric parameters to optimize substituents (e.g., methoxy vs. halogen groups) .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer :

- Protocol Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables .

- Purity Verification : Re-analyze compound via LC-MS to rule out impurities (>98% purity required) .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.